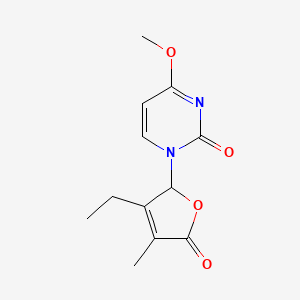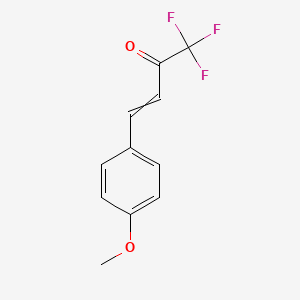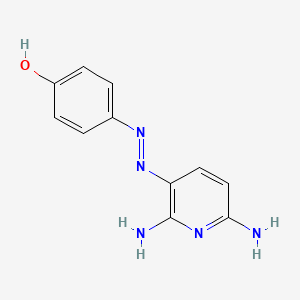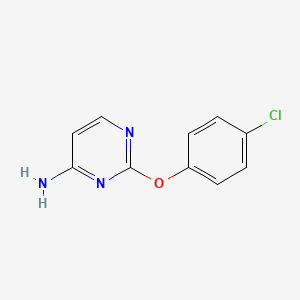
2-(4-Chlorophenoxy)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)pyrimidin-4-amine typically involves the reaction of 4-chlorophenol with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification steps are adapted to industrial standards, ensuring the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can produce corresponding oxides and amines .
科学研究应用
作用机制
The mechanism of action of 2-(4-Chlorophenoxy)pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates similar kinase inhibition properties but with different substituents on the phenyl ring.
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound with comparable biological activity, used in antitubercular research.
Uniqueness
2-(4-Chlorophenoxy)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom on the phenyl ring enhances its reactivity and potential for further functionalization, making it a versatile compound in various research and industrial applications .
属性
CAS 编号 |
60722-64-7 |
|---|---|
分子式 |
C10H8ClN3O |
分子量 |
221.64 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)15-10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |
InChI 键 |
KZLLLUBJEUISLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=NC=CC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)




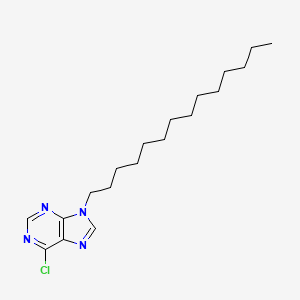
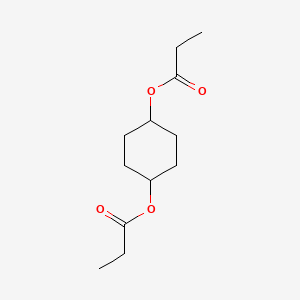
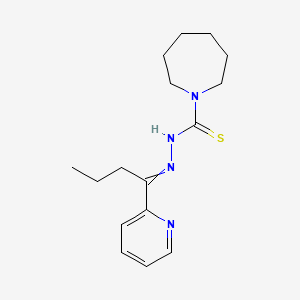
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
